Higher Volatility Enables More Efficient Vapor Delivery in CVD/ALD Processes
Hexachlorodisiloxane (Si₂OCl₆) exhibits a vapor pressure of 9.0±0.2 mmHg at 25°C, significantly higher than that of the commonly used alternative hexachlorodisilane (Si₂Cl₆), which has a vapor pressure of 6.4±0.3 mmHg at the same temperature . This 41% higher volatility allows for more efficient vapor delivery and better control of precursor flux in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, especially at lower substrate temperatures.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 9.0±0.2 mmHg |
| Comparator Or Baseline | Hexachlorodisilane (Si₂Cl₆): 6.4±0.3 mmHg |
| Quantified Difference | 41% higher vapor pressure for hexachlorodisiloxane |
| Conditions | Measured at 25°C; data from ChemSpider and literature compilations |
Why This Matters
Higher vapor pressure translates to easier precursor delivery, potentially improving deposition uniformity and throughput in semiconductor manufacturing.
